molecular formula C25H26N2O2 B1448990 Methyl 4-tritylpiperazine-2-carboxylate CAS No. 1709876-82-3

Methyl 4-tritylpiperazine-2-carboxylate

Cat. No.: B1448990
CAS No.: 1709876-82-3
M. Wt: 386.5 g/mol
InChI Key: UOXRPWIEBSQIKJ-UHFFFAOYSA-N
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Description

Methyl 4-tritylpiperazine-2-carboxylate is a chemical compound that belongs to the class of organic compounds known as piperazines. Piperazines are characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This particular compound is notable for its trityl group, which is a triphenylmethyl group, attached to the piperazine ring, and a carboxylate ester group.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with piperazine and trityl chloride.

  • Reaction Steps: The reaction involves the nucleophilic substitution of the piperazine nitrogen with the trityl chloride to form the tritylated piperazine intermediate. This intermediate is then esterified with methanol to produce the final compound.

  • Industrial Production Methods: On an industrial scale, the synthesis is carried out in a controlled environment to ensure purity and yield. The process involves the use of solvents, catalysts, and temperature control to optimize the reaction conditions.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to reduce the trityl group or other functional groups present in the compound.

  • Substitution: Substitution reactions can occur at the piperazine nitrogen or the carboxylate ester group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as alkyl halides and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives depending on the specific oxidizing agent used.

  • Reduction Products: Reduced forms of the compound, such as the corresponding amine or alcohol.

  • Substitution Products: Substituted derivatives at the piperazine nitrogen or carboxylate ester group.

Scientific Research Applications

Methyl 4-tritylpiperazine-2-carboxylate has several scientific research applications across various fields:

  • Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: The compound can be used as a probe in biological studies to understand the interaction of piperazine derivatives with biological targets.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 4-tritylpiperazine-2-carboxylate exerts its effects depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors. The trityl group can enhance the compound's binding affinity and selectivity towards these targets, leading to desired biological effects.

Comparison with Similar Compounds

Methyl 4-tritylpiperazine-2-carboxylate is compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds: Piperazine derivatives, trityl derivatives, and other ester compounds.

  • Uniqueness: The presence of the trityl group and the specific esterification with methanol make this compound distinct from other piperazine derivatives. Its unique structure can lead to different biological activities and chemical properties compared to similar compounds.

Properties

IUPAC Name

methyl 4-tritylpiperazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O2/c1-29-24(28)23-19-27(18-17-26-23)25(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-16,23,26H,17-19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOXRPWIEBSQIKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CN(CCN1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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